molecular formula C10H10ClN3O B1473032 5-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole CAS No. 1710195-55-3

5-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole

Cat. No.: B1473032
CAS No.: 1710195-55-3
M. Wt: 223.66 g/mol
InChI Key: GRJSYKGRPMWAKH-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole is a versatile chemical intermediate designed for research and development applications. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, known for its metabolic stability and ability to engage in hydrogen bonding, which facilitates interactions with biological targets . The chloromethyl group at the 5-position serves as a reactive handle, enabling further functionalization through nucleophilic substitution reactions, such as the formation of carbon-nitrogen and carbon-sulfur bonds, to create more complex molecular architectures. This compound is primarily valued as a key synthetic building block. Researchers can leverage its structure to develop novel derivatives for various investigative fields. The 1,2,3-triazole moiety is frequently incorporated into molecules being evaluated for anticancer activity , and it also finds applications in the development of optical sensors and fluorescent materials . The methoxyphenyl substituent can influence the compound's electronic properties and overall binding affinity. WARNING: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

IUPAC Name

5-(chloromethyl)-1-(2-methoxyphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-15-10-5-3-2-4-9(10)14-8(6-11)7-12-13-14/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJSYKGRPMWAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=CN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole is a compound of interest due to its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its anticancer and antimicrobial properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H10ClN3O
  • CAS Number : 1017782-52-3

The presence of the triazole ring and the chloromethyl group is significant for its biological activity. The methoxyphenyl moiety may also influence its pharmacological properties.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study involving various triazole compounds demonstrated that certain derivatives displayed notable antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance:

CompoundCell LineIC50 (μM)Reference
This compoundMCF-7TBD
Compound 9MCF-71.1
Compound 10HCT-1162.6

The mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis. The study reported that some compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil, indicating their potential as effective anticancer agents.

Antimicrobial Activity

The antimicrobial activity of triazole derivatives has also been extensively studied. In particular, compounds similar to this compound have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coliTBD
Compound 6S. aureusTBD

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

Several studies have highlighted the biological activities of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer and antimicrobial activities. The results indicated that specific compounds had enhanced activity compared to existing drugs, with mechanisms involving TS inhibition being a focal point of research .
  • Molecular Docking Studies : Computational studies have supported the biological findings by modeling interactions between these compounds and target proteins. These studies provide insights into how structural modifications can enhance biological activity .
  • In Vivo Studies : Although most data are derived from in vitro studies, some research has begun exploring in vivo efficacy in animal models, which is crucial for assessing therapeutic potential.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of the target compound with its analogs:

Compound Name Substituents (Position 1) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Methoxyphenyl C₁₀H₉ClN₃O 222.65 Enhanced solubility (methoxy), reactive chloromethyl group
5-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole Phenyl C₉H₈ClN₃ 193.63 Lower solubility; simple phenyl substituent
5-(Chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole 2-Fluorophenyl C₉H₇ClFN₃ 211.62 Electron-withdrawing fluoro group; potential for halogen bonding
5-(Chloromethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole 4-Nitrophenyl C₉H₇ClN₄O₂ 238.63 Strong electron-withdrawing nitro group; reduced stability

Key Observations :

  • The methoxy group in the target compound improves solubility compared to non-polar phenyl analogs .
  • Electron-withdrawing groups (e.g., fluoro, nitro) increase reactivity but may reduce stability under basic conditions .
  • The chloromethyl group is a versatile handle for nucleophilic substitution, enabling derivatization into amines, thiols, or azides .

Comparison :

  • Methoxy and nitro substituents may require protecting groups during synthesis to prevent side reactions.
  • Chloromethyl derivatives often necessitate mild conditions to avoid premature substitution .

Structural Characterization

All compounds were validated using 1H/13C NMR, HRMS, and HPLC :

  • Target Compound : Expected singlet at δ ~7.7 ppm for the triazolyl proton, with methoxy resonance at δ ~3.8 ppm .
  • Analog 161e () : Showed distinct aromatic protons (δ 6.86–7.26 ppm) and methoxy signals (δ 2.59 ppm), consistent with methoxyphenyl substitution .

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Overview:
The most widely adopted and efficient synthetic route for 5-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole involves the CuAAC reaction between a chloromethyl-substituted azide and a 2-methoxyphenyl-substituted terminal alkyne. This method offers high regioselectivity, typically yielding the 1,4-disubstituted triazole exclusively.

Typical Reaction Conditions:

  • Catalyst: Copper(I) salts (e.g., CuSO₄ with sodium ascorbate as a reducing agent)
  • Solvent: Mixtures such as tetrahydrofuran (THF)/water, dimethylformamide (DMF)/methanol, or methanol/water
  • Temperature: Ambient to moderate heating (room temperature to 100 °C)
  • Reaction Time: 0.5 to 24 hours depending on conditions

Mechanism:
The Cu(I) catalyst facilitates the [3+2] cycloaddition between the azide and alkyne, forming the 1,2,3-triazole ring with the chloromethyl group retained at the 5-position.

Optimization:

  • Solvent choice affects solubility and reaction rate; DMF and THF mixtures are common for better solubility of reactants.
  • Catalyst loading typically ranges from 5 to 10 mol%.
  • Purification is achieved by silica gel chromatography, often using gradient elution (e.g., dichloromethane/methanol mixtures).
  • Yields are generally high (>90%) with purity confirmed by HPLC and HRMS analysis.

Representative Data:

Parameter Typical Value
Catalyst CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%)
Solvent DMF/H₂O (5:1 v/v) or THF/H₂O
Temperature 25–100 °C
Reaction Time 0.5–24 hours
Yield 90–95%
Purity (HPLC) >95%
Confirmation Methods ¹H NMR, ¹³C NMR, HRMS, HPLC

Spectroscopic Features:

  • The chloromethyl (-CH₂Cl) group shows characteristic proton signals at δ 4.5–5.0 ppm in ¹H NMR.
  • The triazole proton appears typically downfield, confirming ring formation.
  • ¹³C NMR confirms substitution pattern, especially the chloromethyl carbon.

Synthesis via Alkylation of 1-(2-Methoxyphenyl)-1H-1,2,3-triazole

An alternative approach involves the alkylation of the 1-(2-methoxyphenyl)-1H-1,2,3-triazole with chloromethyl halides (e.g., chloromethyl chloride or chloromethyl bromide) under basic conditions.

Reaction Conditions:

  • Base: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃)
  • Solvent: DMF or acetone
  • Temperature: Reflux or room temperature depending on base and solvent
  • Reaction Time: Several hours (3–8 hours)

Key Observations:

  • Sodium and potassium carbonates give high yields and regioselectivity.
  • Cs₂CO₃ and stronger bases like DBU give lower yields and selectivity.
  • NaH is ineffective, leading to decomposition or consumption of starting material without product formation.

Representative Data:

Base Used Yield (%) Selectivity Notes
Na₂CO₃ >85 High Preferred for alkylation
K₂CO₃ >80 High Similar to Na₂CO₃
Cs₂CO₃ <60 Lower Less selective, lower yield
DBU <50 Low Poor yield and selectivity
NaH 0 None No product, starting material consumed

Synthesis Using N-Tosylhydrazones and Oxidative Cycloaddition

A more recent method involves the oxidative formal [4+1] cycloaddition of N-tosylhydrazones with 1,4-disubstituted-1,2,3-triazoles catalyzed by iodine and tert-butyl perbenzoate (TBPB), avoiding heavy metals.

Highlights:

  • Uses aniline derivatives as catalysts.
  • Functionalizes C(sp³)-H bonds to form N-N and C-N bonds.
  • Provides a one-step synthesis of 1,4-disubstituted 1,2,3-triazoles.
  • Environmentally friendlier due to absence of heavy metals.

This method is less common for the specific chloromethyl derivative but represents an innovative approach for triazole synthesis.

Functionalization via Azidomethyl Intermediate

The chloromethyl group in this compound can be converted to an azidomethyl group by nucleophilic substitution with sodium azide (NaN₃) in DMF. This intermediate can then be used for further click chemistry or other modifications.

Typical Conditions:

  • Sodium azide (1.5 equiv)
  • DMF solvent
  • Temperature: 80–90 °C
  • Time: Several hours (3–6 h)

This approach allows for downstream functionalization, expanding the compound's utility in drug discovery and materials science.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
CuAAC (Azide-Alkyne Cycloaddition) CuSO₄/Na ascorbate, DMF/H₂O, RT to 100 °C 90–95 High regioselectivity, mild conditions Requires azide and alkyne precursors
Alkylation of Triazole Chloromethyl halide, Na₂CO₃ or K₂CO₃, DMF, reflux 80–90 Simple, direct alkylation Base sensitivity, side reactions possible
Oxidative Cycloaddition (N-tosylhydrazones) I₂/TBPB catalyst, aniline, mild conditions Moderate Metal-free, innovative approach Less common, more complex setup
Azidomethyl Substitution NaN₃, DMF, elevated temperature High Versatile intermediate for further modification Requires handling azides

Research Findings and Notes

  • The CuAAC method remains the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles with chloromethyl substitution due to its efficiency and selectivity.
  • Alkylation methods are useful when starting from preformed triazole cores but require careful base selection to avoid decomposition.
  • Spectroscopic confirmation via ¹H NMR, ¹³C NMR, HRMS, and HPLC is critical to verify product identity and purity, especially to confirm the position of the chloromethyl group and the 2-methoxyphenyl substituent.
  • Recent advances in metal-free oxidative cycloaddition offer greener alternatives but are less established for this specific compound.
  • Functionalization of the chloromethyl group expands the compound's utility for drug discovery applications, enabling conjugation to other bioactive molecules.

Q & A

Q. What are the standard synthetic routes for preparing 5-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging terminal alkynes and azides. Key steps include:

  • Azide preparation : Substituted benzyl chlorides (e.g., 3-chloro-4-(4-chloro-2-methoxyphenoxy)benzyl chloride) are reacted with sodium azide to generate organic azides.
  • Cycloaddition : The azide reacts with a terminal alkyne (e.g., 1-ethynyl-2-methoxybenzene) under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in THF/H₂O (1:1) at 50°C for 16 hours .
  • Purification : Gradient elution chromatography (e.g., CH₂Cl₂:MeOH 5:1 to 4:1) and HPLC are used to isolate the product (yields: 60–76%) .

Q. How is the structure and purity of this triazole confirmed experimentally?

Analytical methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify regioselectivity (1,4-substitution) and substituent positions .
  • HRMS : Validates molecular weight within ±2 ppm accuracy .
  • HPLC : Confirms purity (>95%) using reverse-phase columns (e.g., C18) with UV detection .

Advanced Research Questions

Q. How does the chloromethyl substituent influence electronic properties and reactivity?

The electron-withdrawing chloromethyl group increases electrophilicity at the triazole core, enhancing its reactivity in nucleophilic substitutions (e.g., SN2 with amines or thiols). Computational studies (e.g., DFT) can quantify its effect on frontier molecular orbitals (HOMO/LUMO) and absolute hardness (η), correlating with experimental reactivity trends .

Q. What strategies resolve contradictions in regioselectivity during triazole synthesis?

Discrepancies in 1,4- vs. 1,5-regioisomer formation arise from:

  • Catalyst choice : Cu(I) ensures 1,4-selectivity, while Ru(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) favor 1,5-isomers .
  • Substituent effects : Electron-donating groups (e.g., methoxy) on the alkyne stabilize transition states for 1,4-addition.
  • Validation : Use 1H^1H NMR to distinguish isomers via diagnostic proton shifts (e.g., triazole C–H at δ 7.5–8.5 ppm for 1,4-isomers) .

Q. How are bioactivity assays designed to evaluate this compound’s pharmacological potential?

  • Target selection : Prioritize enzymes with triazole-binding motifs (e.g., carbonic anhydrases, HIV-1 Vif) .
  • In vitro assays : Measure IC₅₀ values using fluorescence-based inhibition assays (e.g., Enoyl-ACP reductase inhibition for antimicrobial activity) .
  • Structural analogs : Compare activity with derivatives (e.g., pyrazole-triazole hybrids) to establish structure-activity relationships (SAR) .

Q. What methodological challenges arise in scaling up the synthesis of this compound?

Key issues include:

  • Purification bottlenecks : Gradient chromatography is inefficient at scale; switch to flash chromatography or crystallization .
  • Azide safety : Use flow chemistry to minimize handling hazardous intermediates .
  • Yield optimization : Adjust stoichiometry (e.g., alkyne:azide ratio 1:2) and solvent polarity (e.g., DMF for higher temperatures) .

Data Analysis and Interpretation

Q. How are conflicting spectroscopic data reconciled during characterization?

  • NMR ambiguity : Overlapping signals (e.g., aromatic protons) are resolved via 2D techniques (COSY, HSQC) .
  • HRMS anomalies : Isotopic patterns (e.g., 35Cl/37Cl^{35}Cl/^{37}Cl) must align with theoretical distributions; deviations suggest impurities .

Q. What computational tools predict the electronic effects of substituents on this triazole?

  • DFT calculations : Gaussian or ORCA software models HOMO/LUMO energies, charge distribution, and Fukui indices to predict reactivity .
  • Docking studies : AutoDock Vina evaluates binding affinities to biological targets (e.g., HIV-1 Vif) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
5-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole

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